molecular formula C24H21NO6 B1254412 Jadomycin

Jadomycin

Cat. No.: B1254412
M. Wt: 419.4 g/mol
InChI Key: AVMSKCRHMKXYOO-RCAPREFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jadomycin is a natural product found in Streptomyces venezuelae with data available.

Scientific Research Applications

Optimizing Jadomycin Production

Researchers Jakeman et al. (2006) optimized the culture conditions for producing this compound B, a unique antibiotic. By altering carbon sources and other conditions, they improved this compound B production, facilitating the isolation of related compounds (Jakeman et al., 2006).

Enhancing this compound Yield

Burdock et al. (2011) focused on the dehydrogenase activity of Streptomyces venezuelae, which produces this compound. They developed a method to measure microbial growth, crucial for standardizing this compound production (Burdock et al., 2011).

This compound B's Dynamic Structure

Rix et al. (2004) discovered that this compound B exists in a dynamic equilibrium of two diastereomers. They also identified novel jadomycins with various amino acid-derived side chains, expanding the understanding of its biosynthesis (Rix et al., 2004).

Understanding this compound Biosynthesis

Rix et al. (2005) explored the oxidative ring cleavage in this compound biosynthesis. They identified key enzymes and substrates involved in this process, providing insights into the complex protein interactions within the this compound gene cluster (Rix et al., 2005).

Cytotoxic Activities of this compound Derivatives

Fan et al. (2012) evaluated the cytotoxicity of new this compound derivatives against tumor and normal cell lines. Their findings revealed the potential to improve the selectivity of jadomycins against tumor cells (Fan et al., 2012).

This compound's Mechanisms of Cytotoxicity

Hall et al. (2015) studied how jadomycins induce cytotoxicity in breast cancer cells. They discovered that jadomycins increase intracellular reactive oxygen species, suggesting a ROS-mediated mechanism of action (Hall et al., 2015).

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1

InChI Key

AVMSKCRHMKXYOO-RCAPREFBSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Canonical SMILES

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Synonyms

jadomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jadomycin
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Jadomycin
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Jadomycin
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Jadomycin
Reactant of Route 6
Jadomycin

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